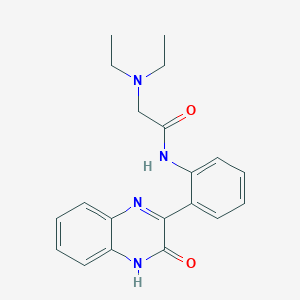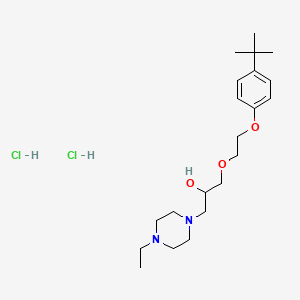
5-chloro-N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C18H19ClN4O2S and its molecular weight is 390.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary targets of this compound are Cathepsin C , CELA1 , and CELA3A . These enzymes play a crucial role in the process of cell necrosis . The compound acts as an inhibitor to these enzymes, thereby preventing cell and tissue necrosis .
Mode of Action
The compound interacts with its targets by inhibiting their activity and/or downregulating their expression . This results in the prevention or treatment of cell necrosis . The compound specifically targets intracellular Cathepsin C, CELA3A, and CELA1 .
Biochemical Pathways
The compound affects the biochemical pathways associated with cell necrosis . Necrosis is characterized by cell swelling, chromatin digestion, and disruption of the plasma and organelle membranes . The compound’s action on its targets leads to the inhibition of these processes, thereby preventing cell and tissue necrosis .
Result of Action
The result of the compound’s action is the prevention or treatment of cell and tissue necrosis . By inhibiting the activity and/or downregulating the expression of its targets, the compound prevents the processes that lead to necrosis . This can have various therapeutic applications, particularly in conditions where necrosis is a significant factor .
Análisis Bioquímico
Biochemical Properties
The compound 5-chloro-N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-methoxybenzamide has been identified as an inhibitor of Cathepsin C, CELA1, and CELA3A . These enzymes play crucial roles in various biochemical reactions, and the compound’s interaction with these enzymes could potentially inhibit or prevent cell and tissue necrosis .
Cellular Effects
In terms of cellular effects, this compound has been associated with the prevention of cell necrosis . Necrosis is characterized by cell swelling, chromatin digestion, and disruption of the plasma and organelle membranes . The compound’s ability to inhibit enzymes related to this process suggests it may have significant effects on cellular function .
Molecular Mechanism
The molecular mechanism of action of this compound involves the downregulation of the expression and/or inhibition of the activity of intracellular Cathepsin C, CELA1, and CELA3A . This suggests that the compound exerts its effects at the molecular level through binding interactions with these biomolecules .
Dosage Effects in Animal Models
While specific dosage effects of this compound in animal models are not currently available, the compound’s role as an inhibitor of certain enzymes suggests that its effects could potentially vary with different dosages
Metabolic Pathways
Given its inhibitory effects on certain enzymes, it is likely that the compound interacts with these enzymes’ metabolic pathways
Propiedades
IUPAC Name |
5-chloro-N-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O2S/c1-11-8-12(2)23(22-11)18-21-14(10-26-18)6-7-20-17(24)15-9-13(19)4-5-16(15)25-3/h4-5,8-10H,6-7H2,1-3H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLVPFKAQJBVNPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=CS2)CCNC(=O)C3=C(C=CC(=C3)Cl)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(5-chloro-2-methoxyphenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2527641.png)

![2-methoxy-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2527643.png)


![4-methyl-3-[(3-methylphenyl)sulfamoyl]benzoic Acid](/img/structure/B2527649.png)
![1-[4-(4-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B2527650.png)

![1-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2527653.png)


![(2E)-3-{4-[2-(Cyclohexylamino)-2-oxoethoxy]phenyl}acrylic acid](/img/structure/B2527659.png)

![4-bromo-2-{(E)-[(3-fluoro-4-methoxyphenyl)imino]methyl}phenol](/img/structure/B2527662.png)
